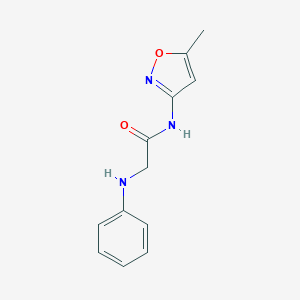

2-anilino-N-(5-methyl-3-isoxazolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-anilino-N-(5-methyl-3-isoxazolyl)acetamide, also known as Sunitinib, is a small molecule drug that is used in the treatment of cancer. It was first synthesized in 1998 and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib works by inhibiting multiple receptor tyrosine kinases, which are involved in tumor growth and angiogenesis.

Mechanism of Action

2-anilino-N-(5-methyl-3-isoxazolyl)acetamide works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in tumor growth and angiogenesis, and by inhibiting them, this compound can prevent the growth and spread of cancer cells.

Biochemical and physiological effects:

The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on receptor tyrosine kinases, this compound has been shown to inhibit other signaling pathways involved in cancer growth and metastasis, such as the mTOR pathway. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its specificity for receptor tyrosine kinases, which allows researchers to study the effects of inhibiting these pathways in a controlled manner. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound in the treatment of cancer. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the use of this compound in the treatment of other diseases beyond cancer, such as Alzheimer's disease and pulmonary arterial hypertension.

Synthesis Methods

The synthesis of 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide involves several steps, including the reaction of 5-methylisoxazole-3-carboxylic acid with aniline to form 5-methylisoxazole-3-carboxyanilide. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(5-methyl-3-isoxazolyl)acetamide. Finally, the chloro group is replaced with an amino group using a palladium-catalyzed reaction with aniline.

Scientific Research Applications

2-anilino-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In addition, this compound has shown promise in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.

properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-anilino-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

InChI |

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)8-13-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,15,16) |

InChI Key |

PJORONOIDWNRPF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)NC(=O)CNC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CNC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)

![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)

![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)

![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)

![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)

![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)

![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)

![2-[(2-ethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270930.png)